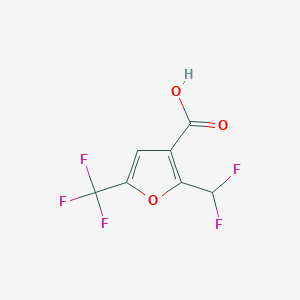![molecular formula C17H25NO5 B2915946 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid CAS No. 76757-94-3](/img/structure/B2915946.png)
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid is a synthetic organic compound with the molecular formula C17H25NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a phenyl ring substituted with an isopropoxy group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid typically involves the following steps:
-
Protection of the Amino Group: : The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
-
Formation of the Propanoic Acid Derivative: : The protected amino compound is then reacted with 4-isopropoxybenzaldehyde under conditions that promote the formation of the desired propanoic acid derivative. This step may involve the use of a reducing agent such as sodium borohydride to reduce any intermediate imine or Schiff base formed during the reaction.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding ketones or aldehydes.
-
Reduction: : Reduction reactions can target the carbonyl groups present in the compound, converting them into alcohols or amines depending on the reducing agent used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid has several applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Its protected amino group allows for selective reactions at other functional sites.
-
Biology: : Employed in the study of enzyme-substrate interactions due to its structural similarity to certain amino acids and peptides.
-
Medicine: : Investigated for its potential as a prodrug, where the Boc group can be removed in vivo to release the active drug.
-
Industry: : Utilized in the production of pharmaceuticals and fine chemicals, where its unique reactivity can be harnessed for the synthesis of target compounds.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid depends on its application. In biological systems, the compound may act as a substrate or inhibitor of specific enzymes, interacting with active sites and influencing biochemical pathways. The Boc group can be cleaved under acidic conditions, releasing the active amine which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid: Lacks the isopropoxy group on the phenyl ring, resulting in different reactivity and applications.
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of an isopropoxy group, affecting its chemical properties and biological activity.
Uniqueness
The presence of the isopropoxy group on the phenyl ring of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid imparts unique steric and electronic effects, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-11(2)22-13-8-6-12(7-9-13)10-14(15(19)20)18-16(21)23-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKGNAQORBPDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2915866.png)
![1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B2915868.png)
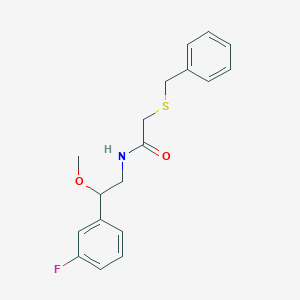
![N-(3-chloro-4-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2915872.png)
![N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B2915873.png)
![3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2915874.png)
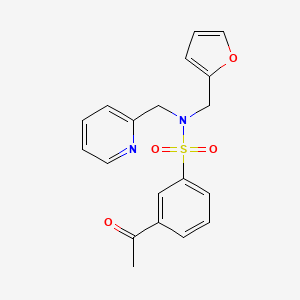
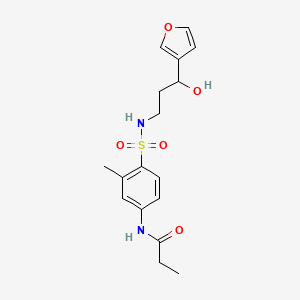
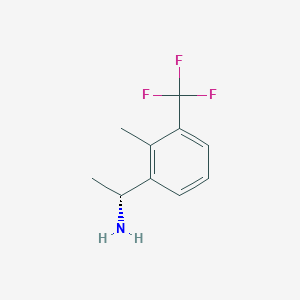
![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2915880.png)

